molecular formula C19H18BrNO3 B2496746 N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromo-5-methoxybenzamide CAS No. 2034305-05-8

N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromo-5-methoxybenzamide

Cat. No. B2496746
CAS RN: 2034305-05-8
M. Wt: 388.261
InChI Key: DQSDXVARSBYISS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromo-5-methoxybenzamide involves palladium-catalyzed dearomative arylation/oxidation reactions. This method provides a reliable approach for synthesizing benzofuran derivatives by utilizing readily available starting materials, such as (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oxime and iodobenzene, leading to a wide range of compounds through an optimized process (Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been characterized using various spectroscopic and analytical techniques. For instance, the structural elucidation of benzofuran compounds is confirmed by gas chromatographic mass spectrometry (GC-MS), and single crystal X-ray diffraction studies reveal the crystalline nature and the spatial arrangement of atoms within these molecules (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include coupling reactions catalyzed by copper(I) iodide, which lead to the formation of 2,3-disubstituted benzofurans, showcasing the versatility of benzofuran derivatives as intermediates for synthesizing more complex molecules (Lu et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as their melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography, which provides detailed information on the crystal packing and hydrogen bonding patterns within the structure, affecting the compound's stability and solubility (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity towards nucleophiles and electrophiles, their ability to form complexes with metals, and their behavior under various chemical conditions, are fundamental for their application in synthetic chemistry and drug design. Studies on the anion binding of related compounds and the contribution of intramolecular hydrogen bonds in the N-benzamide moiety to their binding affinity provide insights into their chemical behavior and potential applications (Jiang et al., 2010).

Scientific Research Applications

Toxicokinetic Studies and Forensic Toxicology

N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromo-5-methoxybenzamide and similar compounds have been the subject of toxicokinetic studies, which are crucial in understanding drug-drug interactions, individual polymorphisms, elimination routes, and for evaluating toxicological screening procedures in clinical and forensic toxicology. These studies include the identification of phase I and II metabolites, determination of enzymes involved in metabolism, plasma protein binding assessments, and the evaluation of toxicological detectability through various mass spectrometry techniques (Richter et al., 2019).

Potential Imaging Agents

Compounds structurally related to this compound, specifically iodobenzamide analogues, have been studied as potential imaging agents for the central nervous system (CNS), particularly for D-2 dopamine receptors. These compounds could be instrumental in developing new imaging agents for specific dopamine receptor localization, which has implications in diagnosing and understanding various neurological disorders (Murphy et al., 1990).

Antitumor Activity

Some derivatives of benzofuran, like this compound, have shown potential as antitumor agents, particularly in inhibiting tubulin polymerization. These compounds have been evaluated against various cancer cell lines, showing significant activity against leukemia and breast cancer cell lines, among others. Such studies contribute to the development of new chemotherapeutic agents with potential application in cancer treatment (Pieters et al., 1999).

Antimicrobial Activity

Benzofuran derivatives have been investigated for their bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These studies are crucial in the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, which is a growing concern in global health (Zadrazilova et al., 2015).

Mechanism of Action

Target of Action

They have demonstrated promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

For instance, some benzofuran derivatives have been found to inhibit tumor growth, possibly through interaction with major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR .

Result of Action

The compound has been shown to exhibit promising cytotoxic properties against various cancer cell lines . For instance, it has been found to have significant cell growth inhibitory effects . In addition, it has been shown to inhibit tumor growth, possibly through interaction with major signaling pathways of NSCLC such as MAPK and Akt/mTOR .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c1-12(9-15-10-13-5-3-4-6-18(13)24-15)21-19(22)16-11-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSDXVARSBYISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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